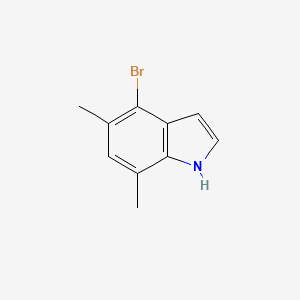

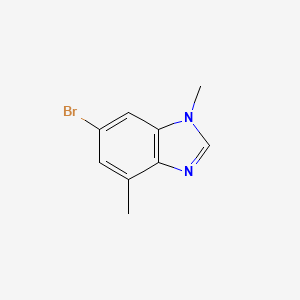

4-Bromo-5,7-dimethyl-1H-indole

Übersicht

Beschreibung

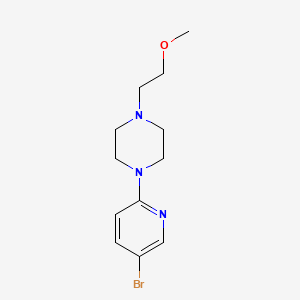

4-Bromo-5,7-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10BrN . It is used for research and development purposes .

Synthesis Analysis

The synthesis of indole derivatives, including 4-Bromo-5,7-dimethyl-1H-indole, has been a subject of interest in recent years . Various strategies have been employed, including transition metal-catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis

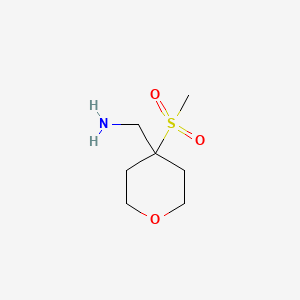

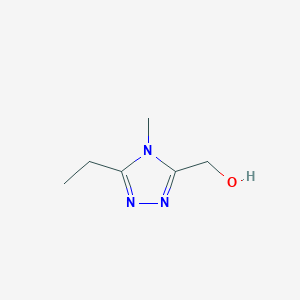

The molecular structure of 4-Bromo-5,7-dimethyl-1H-indole consists of a bromine atom attached to the 4th carbon of the indole ring, and two methyl groups attached to the 5th and 7th carbons . The molecular weight is 224.1 g/mol .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

4-Bromo-5,7-dimethyl-1H-indole derivatives have been synthesized and tested for their potential as antiviral agents. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, with promising selectivity and potency . These findings suggest that 4-Bromo-5,7-dimethyl-1H-indole could be a valuable scaffold for developing new antiviral medications.

Anti-HIV Properties

Indole derivatives have also been explored for their anti-HIV activity. Compounds synthesized from indole structures have been screened against HIV-1 and HIV-2 strains, showing potential in inhibiting virus replication in acutely infected cells . This indicates that 4-Bromo-5,7-dimethyl-1H-indole could contribute to the development of new anti-HIV drugs.

Anticancer Applications

The indole nucleus is present in many compounds with anticancer properties. Research has indicated that indole derivatives can be effective in treating various cancer cells . By extension, 4-Bromo-5,7-dimethyl-1H-indole may serve as a key intermediate in synthesizing new anticancer agents.

Antimicrobial Effects

Indole derivatives are known for their antimicrobial activity, which includes fighting against bacteria and fungi. The structural features of indole, such as the presence of a bromine atom in 4-Bromo-5,7-dimethyl-1H-indole, can enhance these properties and make it a candidate for developing new antimicrobial drugs .

Treatment of Neurological Disorders

Indoles have been implicated in the treatment of neurological disorders due to their interaction with various neurotransmitter systems. As a result, 4-Bromo-5,7-dimethyl-1H-indole could be utilized in creating pharmaceuticals aimed at treating conditions like depression, anxiety, and Parkinson’s disease .

Anti-inflammatory Properties

The indole scaffold is associated with anti-inflammatory activity. This makes 4-Bromo-5,7-dimethyl-1H-indole a potential compound for developing anti-inflammatory medications, which could be used to treat chronic inflammatory diseases .

Enzyme Inhibition

Some indole derivatives act as enzyme inhibitors, which is crucial in the treatment of diseases where enzyme activity needs to be regulated. 4-Bromo-5,7-dimethyl-1H-indole could be used to synthesize inhibitors for enzymes like GSK-3, which are involved in various cellular processes .

Pharmaceutical Intermediates

Lastly, 4-Bromo-5,7-dimethyl-1H-indole serves as an intermediate in pharmaceutical synthesis. It can be used to create a wide range of biologically active compounds, including ergot alkaloids and other complex molecules .

Safety And Hazards

According to the safety data sheet, 4-Bromo-5,7-dimethyl-1H-indole should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Zukünftige Richtungen

The future directions for research on 4-Bromo-5,7-dimethyl-1H-indole and other indole derivatives include the development of novel methods of synthesis and the exploration of their potential biological activities . Given the wide range of biological activities exhibited by indole derivatives, there is significant potential for the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

4-bromo-5,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPYFCJCFLFZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694632 | |

| Record name | 4-Bromo-5,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5,7-dimethyl-1H-indole | |

CAS RN |

1167056-53-2 | |

| Record name | 4-Bromo-5,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B1523447.png)